molecular formula C11H11BrN2S B13302048 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Cat. No.: B13302048
M. Wt: 283.19 g/mol
InChI Key: ZFMNLUYAWCWJEY-UHFFFAOYSA-N
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Description

4-Bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a brominated aniline derivative featuring a 4-methyl-1,3-thiazole moiety linked via a methylene bridge. Its molecular formula is C₁₁H₁₁BrN₂S, with a molecular weight of 283.19 g/mol . The compound’s structure comprises:

  • A para-brominated aniline ring (electron-withdrawing bromine at the 4-position), influencing electronic properties and reactivity.

The compound is likely utilized as a pharmaceutical intermediate, given the prevalence of thiazole derivatives in medicinal chemistry .

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

InChI

InChI=1S/C11H11BrN2S/c1-8-11(15-7-14-8)6-13-10-4-2-9(12)3-5-10/h2-5,7,13H,6H2,1H3

InChI Key

ZFMNLUYAWCWJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Coupling Reaction: The brominated thiazole is coupled with 4-methylbenzylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physical, and functional attributes of 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
4-Bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline (Target Compound) C₁₁H₁₁BrN₂S 283.19 Para-bromo aniline; 4-methyl-thiazole substituent Potential pharmaceutical intermediate; enhanced lipophilicity due to thiazole .
3-Bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline (Isomer) C₁₁H₁₁BrN₂S 283.19 Meta-bromo aniline; same thiazole substituent Altered electronic effects may impact reactivity or biological activity .
4-Bromo-N-(pyridin-3-ylmethyl)aniline (Pyridine Analog) C₁₂H₁₁BrN₂ 271.19 Pyridine ring replaces thiazole; lacks sulfur atom Reduced lipophilicity; potential for hydrogen bonding via pyridine nitrogen .
3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline (Chlorinated Analog) C₁₀H₈Cl₂N₂S 267.16 Dual chloro substituents (aniline and thiazole); smaller molecular weight Increased electrophilicity; used in agrochemical or pharmaceutical synthesis .
4-Bromo-N-((5-(substitutedphenyl)-1,3,4-oxadiazol-2-yl)methyl)aniline C₁₅H₁₂BrN₃O ~338.19 (varies by substituent) Oxadiazole ring replaces thiazole; tunable substituents Oxadiazole’s electron-deficient nature may enhance binding to biological targets .

Key Findings from Comparative Analysis:

Electronic Effects :

  • The para-bromo substituent on the aniline ring in the target compound withdraws electron density, enhancing electrophilicity compared to meta-substituted analogs (e.g., 3-bromo isomer) .
  • Replacement of thiazole with pyridine (as in C₁₂H₁₁BrN₂) reduces sulfur-mediated lipophilicity but introduces hydrogen-bonding capability .

Structural Flexibility :

  • The 4-methyl group on the thiazole stabilizes the ring’s conformation, as seen in related crystal structures (e.g., 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one), which adopt chair conformations with distinct dihedral angles .

Synthetic Accessibility: The target compound can be synthesized via condensation reactions (e.g., aldehyde-aniline coupling in methanol ) or nucleophilic substitution (e.g., using LiOtBu in dioxane at 120°C ).

Biological Relevance :

  • Thiazole-containing analogs are prominent in drug discovery due to their metabolic stability and affinity for biological targets (e.g., kinase inhibitors ).
  • Oxadiazole analogs (e.g., IVa-IVj in ) demonstrate how heterocycle substitution can modulate bioactivity .

Biological Activity

4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom, a thiazole ring, and an aniline group. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, is known for its ability to interact with various biological targets. The presence of the bromine atom enhances binding affinity through halogen bonding, increasing specificity towards biological targets .

Key Structural Features

FeatureDescription
Thiazole Ring Yes
Halogen Atom Bromine
Aniline Group Yes
Biological Activity Potential High

The biological activity of 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is primarily attributed to its interactions with enzymes and receptors. These interactions can modulate enzyme activity through:

  • Hydrogen Bonding : Facilitates specific interactions with target proteins.
  • π-π Interactions : Stabilizes the binding of the compound to aromatic residues in proteins.
  • Halogen Bonding : Enhances the binding affinity and selectivity towards specific targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit potent anticancer properties. For example, compounds similar to 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline have shown significant cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety is crucial for this activity, as it has been associated with the inhibition of cancer cell proliferation through apoptosis induction .

Case Study: Cytotoxicity Assays

In vitro studies revealed that modifications to the thiazole ring could enhance cytotoxicity. For instance:

CompoundIC50 (µg/mL)Cell Line
4-bromo-N-(thiazol-5-yl)methyl aniline1.61 ± 1.92A-431 (human epidermoid carcinoma)
Similar Thiazole Derivative1.98 ± 1.22Jurkat (T-cell leukemia)

These results indicate that structural modifications can lead to improved therapeutic efficacy against cancer cells .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Compounds similar to 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline have demonstrated effectiveness against various bacterial strains.

Case Study: Antibacterial Testing

A study evaluated the antibacterial activity of several thiazole derivatives:

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
4-bromo-N-(thiazol-5-yl)methyl aniline32 µg/mLStaphylococcus aureus
Another Thiazole Derivative16 µg/mLEscherichia coli

These findings suggest that the thiazole ring contributes significantly to antimicrobial activity, making it a valuable scaffold in drug design .

Structure-Activity Relationships (SAR)

The SAR analysis of thiazole-containing compounds indicates that certain substitutions enhance biological activity:

  • Electron-donating groups on the phenyl ring increase cytotoxicity.
  • Halogen substitutions improve binding affinity and selectivity.
  • Methyl groups at specific positions on the thiazole enhance overall activity.

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